molecular formula C14 H12 Cl2 N4 O2 . Zn Cl2 B080756 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride CAS No. 14263-94-6

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride

Cat. No. B080756
CAS RN: 14263-94-6
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
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Description

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is a compound that falls within the broader category of organic zinc compounds known for their interesting and varied chemical and physical properties. This section aims to provide a detailed overview of this compound, focusing on its synthesis, molecular structure, chemical reactions, properties, and both physical and chemical analysis, based on available scientific research.

Synthesis Analysis

The synthesis of zinc complexes often involves the reaction of zinc salts with organic ligands under specific conditions. For example, the synthesis of zinc complexes can involve the use of α-diimines or tetrazolyl ligands in the presence of Zn(ClO4)2 or Zn(OAc)2 as a Lewis acid under hydrothermal conditions. These methods might provide insight into the synthesis approaches applicable to 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, considering the general principles of zinc complex formation​​​​.

Molecular Structure Analysis

The molecular structure of zinc complexes is typically characterized by X-ray diffraction methods. Zinc ions can exhibit various coordination geometries, often influenced by the ligands present. Structures ranging from tetrahedral, square planar, to distorted geometries have been observed in zinc complexes. These observations help in understanding the possible molecular structure of 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, considering the specific ligands involved in its structure​​​​.

Chemical Reactions and Properties

Zinc complexes participate in a variety of chemical reactions, including cycloaddition reactions and reactions with other metal ions leading to the formation of novel coordination polymers. The chemical properties of zinc complexes, such as their reactivity with nitriles or the ability to form coordination polymers with tetrazolyl ligands, highlight the diverse chemical behavior that could be expected from 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride​​.

Physical Properties Analysis

The physical properties of zinc complexes, including their crystalline structures and luminescent properties, are important aspects of their characterization. Some zinc complexes exhibit strong luminescent properties, which can be analyzed through spectroscopic methods. These properties are relevant for applications in materials science and might provide insights into the physical characteristics of 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride​​.

Chemical Properties Analysis

The chemical properties of zinc complexes, such as their coordination behavior and reactivity towards different ligands, are central to understanding their behavior in chemical reactions. The ability of zinc ions to coordinate with a variety of ligands, forming complexes with distinct chemical properties, is a key aspect of their chemistry. This versatility might be reflected in the chemical properties of 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, particularly in its interactions with other compounds​​​​.

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is a compound with potential interest due to its unique structure and the properties of zinc complexes. While specific information on this compound is scarce, the synthesis, structure, and properties of related zinc complexes provide valuable insights. Further research would be necessary to fully understand its synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.

Scientific research applications

Contrast Enhancement in Lithography

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is explored in the field of lithography for enhancing contrast. Water-soluble aromatic diazonium salts, including this compound, are evaluated as photobleachable dyes in contrast enhancement lithography using a g-line stepper. These salts, when used in an aqueous solution with polyvinyl pyrrolidone, improve resist profiles and contrast in lithographic processes (Uchino et al., 1987).

Photochemical Decomposition

The photochemical decomposition of aryldiazonium chlorides, including the 3,3'-Dimethoxybiphenyl variant, is another area of interest. These compounds, stabilized as zinc chloride double salts and incorporated in secondary cellulose acetate film, exhibit first-order kinetics in fading rates when exposed to light. This decomposition process is critical in understanding their applications in various fields, including imaging technologies (Barraclough et al., 2008).

Stability and Decomposition Mechanism

Research on diazonium tetraphenylborates, which are closely related to 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, has been conducted to understand their thermal stability and decomposition mechanisms. This study provides insights into the stability of these compounds under various conditions, which is essential for their safe and effective use in different applications (Sato & Sugawara, 1985).

Spontaneous Formation of Organic Layers

In another study, the spontaneous grafting of different para-substituted phenyl groups, including 3,3'-Dimethoxybiphenyl, on carbon and metallic surfaces from diazonium salts solutions was investigated. This process is significant for the development of coatings and surface modifications in various materials science and engineering applications (Adenier et al., 2006).

Exciplex Formation

The compound also finds use in studies related to exciplex formation. Zinc meso-tetraphenylporphyrin forms triplet exciplexes with different arenediazonium salts, including the 3,3'-Dimethoxybiphenyl variant. These studies are important in the field of photochemistry and can have implications in photodynamic therapy (Becker et al., 1989).

properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride

CAS RN

14263-94-6
Record name 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14263-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
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Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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